Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
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Overview
Description
Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is a complex organic compound with the molecular formula C18H19Cl3N2O3S . This compound is known for its unique structure, which includes a butyl ester, a trichloromethyl group, and a thienylcarbonyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate
- Butyl 4-{[({2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate
Uniqueness
Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19Cl3N2O3S |
---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
butyl 4-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-2-3-10-26-16(25)12-6-8-13(9-7-12)22-17(18(19,20)21)23-15(24)14-5-4-11-27-14/h4-9,11,17,22H,2-3,10H2,1H3,(H,23,24) |
InChI Key |
PKIRGGLEENEKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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